4-Bromo-3-methylisothiazole

説明

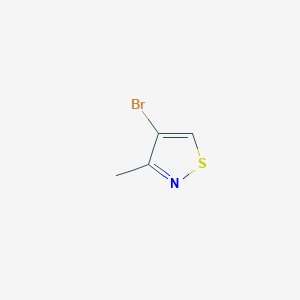

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-3-methyl-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c1-3-4(5)2-7-6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHNFDZCYLIMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617695 | |

| Record name | 4-Bromo-3-methyl-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-42-7 | |

| Record name | 4-Bromo-3-methyl-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-methyl-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 3 Methylisothiazole and Its Derivatives

Direct Synthesis Approaches

Direct approaches typically involve the introduction of substituents onto an existing isothiazole (B42339) core or the formation of the isothiazole ring in a single, efficient process.

A primary and straightforward method for the synthesis of 4-bromo-3-methylisothiazole is the direct electrophilic bromination of 3-methylisothiazole (B110548). This reaction targets the C4 position of the isothiazole ring, which is susceptible to electrophilic attack. The presence of the bromine atom at this position creates a reactive site that is valuable for further chemical transformations, making the compound a useful synthetic intermediate.

Commonly, this is achieved by treating 3-methylisothiazole with bromine in a suitable solvent. thieme-connect.de Acetic acid is a frequently used solvent for this transformation, often requiring elevated temperatures to proceed efficiently. thieme-connect.de An alternative reagent for this purpose is N-bromosuccinimide (NBS), which can also effect the bromination of the isothiazole core. However, the use of NBS may present challenges with regioselectivity, potentially leading to bromination at other positions on the ring.

Table 1: Direct Bromination of 3-Methylisothiazole

| Reagent | Solvent | Temperature | Notes | Reference |

|---|---|---|---|---|

| Bromine (Br₂) | Acetic Acid | ~100°C | A common and high-yielding method for industrial processes. | , thieme-connect.de |

| N-Bromosuccinimide (NBS) | Not specified | Controlled | Used under radical initiation; regioselectivity can be a limiting factor. |

The construction of the isothiazole ring itself is a fundamental strategy for accessing its derivatives. thieme-connect.com Retrosynthetic analysis reveals several rational approaches for forming the isothiazole ring from various acyclic fragments. thieme-connect.comthieme-connect.com These methods include intramolecular cyclizations and intermolecular heterocyclization protocols involving different combinations of atomic fragments. thieme-connect.com

Intramolecular cyclization involves the formation of the isothiazole ring from a single molecular precursor that contains the requisite S-C-C-C-N or a similar atom backbone. thieme-connect.com A classic example is the oxidative cyclization of substituted 3-aminopropenethiones, which can be achieved using various oxidizing agents such as iodine or hydrogen peroxide. thieme-connect.com More recent advancements include solvent-free methods, for instance, the oxidative cyclization of 3-aminopropenethiones using chromium trioxide supported on silica (B1680970) gel, which can proceed efficiently at room temperature or under microwave irradiation. thieme-connect.com

A novel intramolecular cyclization strategy involves the trifluoroacetic acid (TFA)-promoted reaction of N-propargylsulfinylamides. acs.orgacs.orgnih.gov This method represents a new mode of reactivity for tert-butanesulfinamide, proceeding through the cleavage of C–S and O–S bonds to assemble polyfunctionalized isothiazoles under mild conditions. acs.orgacs.org The reaction is initiated by treating the N-propargylsulfinylamide substrate with TFA in a solvent like dichloromethane (B109758) at low temperatures. acs.org

Table 2: Intramolecular Cyclization Methods for Isothiazole Synthesis

| Precursor Type | Reagents/Conditions | Key Transformation | Reference |

|---|---|---|---|

| 3-Aminopropenethiones | Iodine or Hydrogen Peroxide | Oxidative S-N bond formation. | thieme-connect.com |

| 3-Aminopropenethiones | CrO₃ on Silica Gel (solvent-free) | Oxidative cyclization, effective at room temperature or with microwave irradiation. | thieme-connect.com |

| N-Propargylsulfinylamides | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) at 0°C | Sulfinyl group-involved cyclization via C-S and O-S bond cleavage. | acs.org, acs.org |

| Activated methylene (B1212753) fragment with a cyano group | Base-catalyzed | Intramolecular condensation to form a C-C bond, yielding the isothiazole ring. | thieme-connect.com |

The (4+1)-heterocyclization approach involves the reaction of a four-atom synthon with a single-atom component to construct the five-membered isothiazole ring. thieme-connect.comthieme-connect.com This strategy is particularly useful for building the ring from readily available precursors. A notable example is a metal- and catalyst-free, one-pot protocol that utilizes β-ketodithioesters or β-ketothioamides as the four-atom (S-C-C-C) source and ammonium (B1175870) acetate (B1210297) (NH₄OAc) as the one-atom nitrogen source. acs.org This carbon-economic method proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to form the C–N and S–N bonds of the isothiazole ring. thieme-connect.comacs.org In other variations of this approach, molecules like sulfur dichloride (S₂Cl₂) can act as the single sulfur atom donor in reactions with appropriate four-atom nitrogen-containing fragments. thieme-connect.com

This synthetic strategy involves the combination of a three-atom fragment and a two-atom fragment to assemble the isothiazole ring. thieme-connect.comthieme-connect.com A well-established example is the reaction of α,β-unsaturated aldehydes or ketones (a three-atom C-C-C source) with ammonium thiocyanate (B1210189). thieme-connect.comthieme-connect.commedwinpublishers.com In this reaction, the ammonium thiocyanate serves as a donor of the two-atom N–S fragment required for the ring closure. thieme-connect.comthieme-connect.com Another modern approach utilizes a trisulfur (B1217805) radical anion (S₃•⁻), generated in situ from potassium sulfide (B99878), which reacts with α,β-unsaturated N-sulfonylimines. acs.org This process involves the formation of new C-S and N-S bonds under mild conditions. acs.org The development of photocatalytic formal [3+2] heterocyclization methods has also been reported, highlighting the ongoing innovation in this area. iftmuniversity.ac.in

Condensation reactions, often involving the elimination of a small molecule like water or ammonia (B1221849), are a cornerstone of heterocyclic synthesis, including that of isothiazoles. sci-hub.seresearchgate.net An effective, transition-metal-free, one-pot method for synthesizing 3,5-disubstituted isothiazoles involves the condensation of β-ketodithioesters with an ammonia source, such as ammonium acetate, in acetic acid under air. sci-hub.se The proposed mechanism includes the nucleophilic addition of ammonia to the β-ketodithioester, followed by cyclization and oxidation to yield the aromatic isothiazole ring. sci-hub.se Condensation reactions can also be used to build fused heterocyclic systems. For example, the reaction of 4,5-diamino-3-methylisothiazole with diethoxymethyl acetate leads to the formation of 3-methylimidazo[4,5-d]isothiazole. researchgate.net Furthermore, isothiazoles can be synthesized from other heterocyclic precursors; for instance, 3,5-disubstituted isothiazoles can be prepared from the corresponding isoxazoles by reaction with phosphorus pentasulfide in pyridine. medwinpublishers.com

Cyclization Reactions for Isothiazole Ring Formation

Condensation Reactions

Reactions involving Nitrile Sulfides

The 1,3-dipolar cycloaddition of nitrile sulfides to alkynes is a well-established method for the synthesis of the isothiazole core. arkat-usa.orgmedwinpublishers.com Nitrile sulfides are transient species that are typically generated in situ. A common method for their formation is the thermal decarboxylation of 1,3,4-oxathiazol-2-ones. arkat-usa.orgresearchgate.net These precursors are readily prepared from carboxamides. arkat-usa.org The subsequent cycloaddition with an alkyne yields the isothiazole ring. arkat-usa.orgmedwinpublishers.com

For instance, the reaction of a nitrile sulfide with dimethyl acetylenedicarboxylate (B1228247) (DMAD) produces a corresponding isothiazole derivative. medwinpublishers.comarkat-usa.org This approach has been utilized to prepare a variety of substituted isothiazoles. arkat-usa.orgresearchgate.net However, the scope of suitable alkynes can be limited by their reactivity and thermal stability. arkat-usa.org

An alternative strategy involves the cycloaddition of nitrile sulfides with alkenes, which are often more reactive and accessible. arkat-usa.org This reaction initially forms a 2-isothiazoline, which is then oxidized to the aromatic isothiazole. arkat-usa.org

| Precursor | Reagent | Product | Reference |

| 1,3,4-Oxathiazol-2-one | Alkyne | Isothiazole | arkat-usa.org |

| 1,3,4-Oxathiazol-2-one | Alkene, then oxidant | Isothiazole | arkat-usa.org |

| Nitrile Sulfide | Dimethyl Acetylenedicarboxylate | Isothiazole derivative | medwinpublishers.comarkat-usa.org |

Reactions with Thiocyanates

Ammonium thiocyanate serves as a versatile reagent in isothiazole synthesis, acting as a source of both nitrogen and sulfur. medwinpublishers.comthieme-connect.com One approach involves the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate in dimethylformamide to produce 4-arylisothiazoles. thieme-connect.comthieme-connect.com This method is considered a (3+2)-heterocyclization, where the aldehyde provides a three-carbon fragment and ammonium thiocyanate provides the N-S unit. thieme-connect.comthieme-connect.com

Another strategy utilizes β-thiocyanatocinnamaldehydes, which react with ammonium thiocyanate to yield isothiazoles in good yields. medwinpublishers.com In this case, the ammonium thiocyanate provides the necessary ammonia for the ring closure. medwinpublishers.com A neat synthesis method, which is environmentally friendly, has also been developed using ammonium thiocyanate. rsc.org

Furthermore, copper-catalyzed tandem reactions of 2-bromobenzamides with potassium thiocyanate in water have been reported to afford benzo[d]isothiazolones. arkat-usa.org

| Reactant 1 | Reactant 2 | Product | Reference |

| α,β-Unsaturated Aldehyde | Ammonium Thiocyanate | 4-Arylisothiazole | thieme-connect.comthieme-connect.com |

| β-Thiocyanatocinnamaldehyde | Ammonium Thiocyanate | Isothiazole | medwinpublishers.com |

| 2-Bromobenzamide | Potassium Thiocyanate | Benzo[d]isothiazolone | arkat-usa.org |

Ring Transformation Methods

Isothiazoles can be synthesized through the transformation of other heterocyclic rings. thieme-connect.comsci-hub.se For example, 1,2,3-thiadiazoles can undergo rhodium-catalyzed transannulation with nitriles to form 3,4,5-trisubstituted isothiazoles. thieme-connect.com This reaction is proposed to proceed through a rhodium α-thiavinyl carbenoid intermediate. thieme-connect.com

Another example involves the conversion of 5,5′-bi(1,2,3-dithiazolylidenes) into isothiazolo[5,4-d]isothiazoles. mdpi.comresearchgate.net This transformation can occur thermally or through a thiophile-mediated ring transformation. mdpi.comresearchgate.net Additionally, the reaction of 3,6-bis(acylimino)-3H,6H- sci-hub.sedithiolo[4,3-c] sci-hub.sedithioles with hydroxylamine (B1172632) results in the formation of 3,6-bis(acylamino)isothiazolo[5,4-d]isothiazoles through an exchange of a sulfur atom for an NH group. mdpi.com

A tandem photoarylation and photoisomerization of 2-iodothiazole-5-carboxylic acid ethyl ester has also been reported to yield 3-phenyl(heteroaryl)isothiazole-3-carboxylic acid ethyl esters. thieme-connect.com

| Starting Heterocycle | Reagent(s) | Product Heterocycle | Reference |

| 1,2,3-Thiadiazole | Nitrile, Rhodium catalyst | Isothiazole | thieme-connect.com |

| 5,5′-Bi(1,2,3-dithiazolylidene) | Heat or Thiophile | Isothiazolo[5,4-d]isothiazole | mdpi.comresearchgate.net |

| 2-Iodothiazole derivative | - | Isothiazole derivative | thieme-connect.com |

Metal-Catalyzed Approaches

Metal-catalyzed reactions have emerged as powerful tools for the synthesis and functionalization of isothiazoles, often providing access to densely functionalized derivatives under mild conditions. sci-hub.sersc.org

Rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur represents a direct method for constructing the isothiazole ring. arkat-usa.orgacs.org This reaction is believed to proceed through a Rh(I)/Rh(III) redox cycle. acs.org Copper catalysis has also been employed in the synthesis of enantioenriched isothiazoles through a cascade formation of C–C and N–S bonds. sci-hub.se

Palladium-catalyzed cross-coupling reactions are widely used for the functionalization of the isothiazole ring. sci-hub.se For instance, N-heterocyclic carbene palladium complexes have been shown to be highly efficient catalysts for the direct C-H (hetero)arylation of thiazole (B1198619) derivatives. researchgate.net

| Catalyst System | Reactants | Product Type | Reference |

| Rhodium catalyst | Benzimidate, Sulfur | Isothiazole | arkat-usa.orgacs.org |

| Copper(I) catalyst | α,β-Unsaturated thioamide, Allyl cyanide | Enantioenriched bicyclic isothiazole | sci-hub.se |

| Palladium-NHC complex | Thiazole derivative, (Hetero)aryl bromide | 5-(Hetero)arylated thiazole | researchgate.net |

Direct C-H Activation Chemistry

Direct C-H activation has become an increasingly important strategy for the functionalization of heterocyclic compounds, including isothiazoles, as it avoids the need for pre-functionalized substrates. sci-hub.sersc.org This approach allows for the direct formation of carbon-carbon or carbon-heteroatom bonds at positions that might be difficult to access through other methods. nih.gov

For isothiazoles and related heterocycles like thiazoles, palladium-catalyzed direct C-H arylation has been successfully applied. researchgate.net For example, the direct arylation of thiazole derivatives at the 5-position can be achieved using palladium complexes, often with low catalyst loadings and under aerobic conditions. researchgate.net This methodology has been shown to be compatible with a wide range of functional groups on the aryl halide coupling partner. researchgate.net

Metal-free C-H activation methods are also being developed. nih.gov For example, radical C-H acylation of electron-deficient heterocycles like thiazoles with aldehydes has been used in the total synthesis of natural products. nih.gov These reactions offer a complementary approach to metal-catalyzed methods. nih.gov

| Strategy | Catalyst/Reagent | Application | Reference |

| Palladium-catalyzed C-H arylation | Pd-NHC complex | Functionalization of thiazoles | researchgate.net |

| Radical C-H acylation | - | Functionalization of thiazoles with aldehydes | nih.gov |

Synthesis of Key Precursors and Intermediates

The synthesis of this compound often relies on the preparation of specific brominated precursors. These intermediates are crucial for introducing the bromine atom at the desired position on the isothiazole ring.

Synthesis of Brominated Precursors

The most direct method for the synthesis of brominated isothiazoles is the electrophilic bromination of a pre-formed isothiazole ring. For example, this compound can be synthesized by the bromination of 3-methylisothiazole using bromine in acetic acid. Similarly, 4-bromo-3-phenylisothiazole (B92122) is prepared by the bromination of 3-phenylisothiazole (B82050) with a solution of bromine in acetic acid, where temperature control is important to avoid side reactions.

In some cases, the bromine atom is introduced at an earlier stage of the synthesis. For instance, the synthesis of certain thiazole-based stilbene (B7821643) analogs involves the reaction of 2-bromo-1-(4-halophenyl)ethan-1-ones with thioacetamide (B46855) to form a 4-aryl-2-methylthiazole, which is then subsequently brominated at the 5-position of the thiazole ring. nih.gov

Another approach involves the transformation of other functional groups into a bromine atom. While not a direct bromination, the synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid has been achieved from the corresponding carboxamide by reaction with sodium nitrite (B80452) in trifluoroacetic acid, followed by a process that effectively replaces the amino group derived from the amide with bromine, though the direct precursor to the bromo group in this specific sequence is the starting 3-bromoisothiazole (B1283494) carboxamide. mdpi.com

| Starting Material | Brominating Agent/Method | Product | Reference |

| 3-Methylisothiazole | Bromine in acetic acid | This compound | |

| 3-Phenylisothiazole | Bromine in acetic acid | 4-Bromo-3-phenylisothiazole | |

| 4-(4-halophenyl)-2-methylthiazole | N-Bromosuccinimide | 5-Bromo-4-(4-halophenyl)-2-methylthiazole | nih.gov |

Formation of Substituted Thioacetamides

The synthesis of isothiazoles, including this compound, frequently relies on the availability of appropriately substituted thioamide precursors. Thioamides are crucial building blocks for the construction of the isothiazole ring. researchgate.net The conversion of amides to their corresponding thioamides is a fundamental transformation in this synthetic sequence.

A prevalent method for this thionation reaction is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). numberanalytics.commdpi.com This reagent has proven to be a mild and versatile tool for converting carbonyl compounds, such as amides, into their thiocarbonyl analogues. numberanalytics.com The reaction typically involves heating the amide with Lawesson's reagent in an anhydrous, high-boiling solvent like toluene (B28343) or xylene. numberanalytics.com

Recent advancements have focused on optimizing these procedures for efficiency and ease of purification. For instance, a chromatography-free workup has been developed where, after the thionation is complete, ethylene (B1197577) glycol is added to decompose the phosphorus-containing byproducts, simplifying the isolation of the desired thioamide. nih.govbeilstein-journals.org Another approach utilizes a one-pot, solvent-free microwave-assisted method to prepare N-substituted thioamides directly from acyl halides and amines, using a PSCl₃/H₂O/Et₃N system for the thionation step. niscpr.res.in

The table below summarizes typical conditions for the synthesis of thioamides from their corresponding amides using Lawesson's reagent.

| Precursor | Thionating Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-p-methylphenylbenzamide | Lawesson's Reagent | Toluene | Reflux | 3 | Not specified | nih.govbeilstein-journals.org |

| N²,N⁶-di(n-butyl)pyridine-2,6-dicarboxamide | Lawesson's Reagent | Toluene | Reflux | 2.5 | Not specified | nih.govbeilstein-journals.org |

| Various Amides | Lawesson's Reagent | Toluene | Reflux | Not specified | Not specified | nih.gov |

| Benzamide | Lawesson's Reagent | THF (Liquid-Assisted Grinding) | Ambient | Not specified | 89-93 | rsc.org |

Modern Synthetic Techniques and Advancements

The synthesis of heterocyclic compounds is continually being refined through the adoption of modern technologies that offer improvements in efficiency, safety, and environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.govjocpr.comuns.ac.id The technique relies on the efficient heating of polar molecules through the dielectric effect, resulting in rapid temperature elevation and uniform heating throughout the reaction mixture. nih.gov

While specific studies on the microwave-assisted synthesis of this compound are not prevalent, the principles have been widely applied to analogous heterocyclic and brominated compounds. For example, the synthesis of Schiff bases has been shown to be significantly faster under microwave irradiation (2.0-3.0 minutes) compared to conventional heating (1.0-2.0 hours). derpharmachemica.com Similarly, the synthesis of 4'-bromochalcone (B182549) was achieved in just 45 seconds using microwave irradiation, whereas the conventional method required 3 hours. uns.ac.id These examples underscore the potential of microwave heating to accelerate the synthesis of the target compound and its derivatives. The solvent-free, one-pot preparation of N-substituted thioamides from acyl halides also benefits from microwave assistance, with reactions completing in minutes. niscpr.res.in

The following table provides a comparison between conventional and microwave-assisted synthesis for related compounds, illustrating the typical advantages of the latter.

| Reaction Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Schiff Base Synthesis (3a) | Conventional | 1.0 h | 65-67 | derpharmachemica.com |

| Microwave | 2.0 min | 91-93 | ||

| 4'-Bromochalcone Synthesis | Conventional | 3 h | 94.61 | uns.ac.id |

| Microwave | 45 s | 89.39 | ||

| Peptide Synthesis | Conventional | 2 h (cleavage) | Poor | sigmaaldrich.com |

| Microwave | 18 min (cleavage) | Excellent |

Enzymatic Synthesis of Heterocyclic Compounds

The use of enzymes as catalysts in organic synthesis represents a key area of green chemistry, offering high selectivity under mild reaction conditions. rsc.orgnih.gov While the isothiazole ring itself can confer resistance to enzymatic degradation in some molecules, enzymes are also being explored for their synthetic utility in constructing such heterocycles. thieme-connect.com

A notable development is the use of lipase (B570770) as a biocatalyst for the synthesis of thiazole derivatives, which are structurally similar to isothiazoles. rsc.orgresearchgate.net Research has demonstrated a lipase-catalyzed, ultrasound-assisted condensation of arylethanones, KBrO₃ (as a brominating agent), and thioamide in an aqueous medium. nih.govresearchgate.net This method provides a greener alternative to traditional synthetic routes. rsc.org In one study, various enzymes were screened, with trypsin from porcine pancreas showing good catalytic activity for a one-pot multicomponent synthesis of thiazoles, achieving yields up to 94%. mdpi.com Adenosine deaminase has also been shown to effectively process an isothiazolo-purine analogue, indicating enzymatic compatibility with the isothiazole core. unito.it

The following table outlines the results from an optimization study for the lipase-catalyzed synthesis of a thiazole derivative, highlighting the effect of the solvent and energy source.

| Catalyst | Solvent | Method | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Lipase | Water | Ultrasound | 2.5 | 92 | nih.govresearchgate.net |

| Lipase | Ethanol (B145695) | Ultrasound | 3.5 | 85 | |

| Lipase | Methanol | Ultrasound | 4.0 | 78 | |

| Lipase | Water | Stirring (Conventional) | 6.0 | 65 |

Continuous Flow Processes for Industrial Production

Continuous flow chemistry is revolutionizing the large-scale production of chemicals, including active pharmaceutical ingredients. azolifesciences.compurdue.edu This technology offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for hazardous reactions, and greater scalability and consistency. purdue.eduumontreal.ca

For the production of isothiazole derivatives, continuous flow systems have been implemented to improve efficiency. Industrial protocols for related benzisothiazoles involve mixing precursors in microreactors, followed by quenching and crystallization in subsequent flow modules. This approach can achieve high throughput (e.g., 50–100 kg/day ) and purity (>98%). rsc.org The synthesis of 4-bromo-3-methyl-5-phenylisothiazole (B155670) in a continuous flow setup has been shown to improve yields to 80-85% and reduce reaction times by 40% compared to batch processes. Furthermore, a visible-light-promoted synthesis of isothiazoles has been successfully implemented in a continuous flow setup, highlighting the green aspects and scalability of combining these modern techniques. rsc.orgresearchgate.net

The table below presents examples of how continuous flow processes have been applied to the synthesis of isothiazoles and other complex molecules, demonstrating the potential for industrial-scale production.

| Product | Flow Process Details | Key Advantage(s) | Reference |

|---|---|---|---|

| Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide | Precursor mixing in microreactor, ammonia quench in packed-bed reactor. | High throughput (50-100 kg/day), high purity (>98%). | rsc.org |

| 4-Bromo-3-methyl-5-phenylisothiazole | Not specified | Yield improved to 80-85%; reaction time reduced by 40%. | |

| Benzo[d]isothiazoles | Visible-light-promoted reaction in flow setup. | Sustainable, benign by-products, scalable. | rsc.org |

| 2-(1H-Indol-3-yl)thiazole Derivatives | Automated multistep synthesis. | Safe, environmentally friendly, cost-effective on manufacturing scale. | nih.gov |

Enantioselective Functionalization Strategies

The synthesis of chiral molecules is of paramount importance in medicinal chemistry. Enantioselective strategies for the functionalization of isothiazoles allow for the creation of specific stereoisomers, which can have distinct biological activities. Organocatalysis has emerged as a powerful tool for these asymmetric transformations. researchgate.net

One successful strategy involves the catalytic asymmetric electrophilic functionalization of amino-substituted isothiazoles. rsc.org Chiral phosphoric acids, for instance, have been used to catalyze the atropoenantioselective arylation of 5-amino-isothiazoles, yielding novel axially chiral biaryls with good yields (up to 95%) and enantioselectivities (up to 90% ee). rsc.org This approach introduces chirality through the controlled formation of a C-C axis. Other organocatalytic methods, such as the Mannich-type reaction of isocyanoacetates with N-(2-benzothiazolyl)imines catalyzed by dihydroquinine-derived squaramide, have also been developed to produce chiral heterocyclic systems with excellent enantioselectivities. researchgate.net

Reaction Conditions and Mechanistic Studies in Synthesis

Understanding the reaction conditions and the underlying mechanisms is crucial for optimizing the synthesis of this compound. The process can be broken down into two key stages: the formation of the isothiazole ring and the subsequent bromination.

The bromination of 3-methylisothiazole to yield the 4-bromo derivative is a classic electrophilic aromatic substitution reaction. pressbooks.pub The reaction is typically carried out using elemental bromine in a solvent like acetic acid at elevated temperatures (e.g., 100°C). The mechanism involves the attack of the electrophilic bromine on the electron-rich isothiazole ring, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). pressbooks.pub Subsequent deprotonation restores the aromaticity of the ring and yields the final this compound product. pressbooks.pub The regioselectivity of the bromination (at the 4-position) is governed by the electronic properties of the isothiazole ring. Studies on thiazole bromination indicate that the reaction proceeds at the 5-position, suggesting that the methyl group at position 3 directs the incoming electrophile to the 4-position in the case of 3-methylisothiazole. lookchem.com The bromine atom on the resulting product is a versatile handle, allowing for further functionalization through nucleophilic substitution reactions.

Influence of Catalysts and Reagents

The choice of reagents and catalysts is critical in the synthesis of this compound and its derivatives, directly influencing yield, purity, and reaction selectivity.

The most conventional method for synthesizing this compound is the direct electrophilic bromination of 3-methylisothiazole. In this context, molecular bromine (Br₂) is a frequently employed brominating agent. The reaction is typically conducted in a solvent like acetic acid, which can also act as a catalyst to enhance the reaction rate. For similar aromatic heterocycles, polar aprotic solvents such as dichloromethane (DCM) or acetonitrile (B52724) are also utilized to facilitate the electrophilic substitution.

N-bromosuccinimide (NBS) serves as a common and often milder alternative to molecular bromine. It is particularly useful for improving selectivity and is often used in solvents like acetic acid or carbon tetrachloride. thieme-connect.de In some synthetic pathways, especially for fused isothiazole systems, NBS can induce the activation of substrates, leading to subsequent cyclization. arkat-usa.org

For syntheses involving the construction of the isothiazole ring, a variety of reagents and catalysts are employed. Iodine has been used as a promoter or oxidant in cyclization reactions, where a bromination step is followed by an iodine-mediated ring closure to form the isothiazole structure. In other complex syntheses, particularly those forming fused isothiazole derivatives, bases like potassium carbonate (K₂CO₃) and catalysts such as copper salts or palladium complexes (e.g., XPhos Pd G3 for Suzuki couplings on the bromo-isothiazole product) are essential. arkat-usa.orgrsc.org Some modern approaches also utilize CBrCl₃ as a bromine source, often initiated by a strong base like potassium tert-butoxide (KOt-Bu), in tandem bromination and cyclization strategies. beilstein-journals.org

The table below summarizes key reagents and their roles in the synthesis of this compound and its analogs.

Table 1: Key Reagents and Catalysts in Isothiazole Synthesis

| Reagent/Catalyst | Role | Typical Reaction | Reference |

|---|---|---|---|

| Molecular Bromine (Br₂) | Brominating Agent | Electrophilic bromination of the isothiazole ring | |

| N-Bromosuccinimide (NBS) | Brominating Agent / Cyclization Inducer | Selective bromination or activation of substrates for cyclization | arkat-usa.org |

| Acetic Acid | Solvent / Catalyst | Solvent for bromination, enhances reaction rates | |

| Iodine | Cyclization Promoter / Oxidant | Mediates the cyclization step after bromination | |

| Potassium tert-butoxide (KOt-Bu) | Base | Initiates in situ bromination using CBrCl₃ | beilstein-journals.org |

| Palladium Catalysts (e.g., XPhos Pd G3) | Cross-coupling Catalyst | Used for further functionalization of the bromo-derivative (e.g., Suzuki coupling) | rsc.org |

Optimization of Reaction Parameters (Temperature, Solvent, Time)

Optimizing reaction parameters such as temperature, solvent, and time is crucial for maximizing the yield and purity of this compound while minimizing side reactions like over-bromination or ring opening.

Temperature: Temperature control is a determining factor in the success of bromination reactions. For the electrophilic bromination of 3-phenylisothiazole, a close analog, the reaction temperature is maintained at or below 10°C to prevent the formation of di-substituted by-products. However, for the bromination of 3-methylisothiazole itself using bromine in acetic acid, elevated temperatures of around 100°C are reported to achieve high yields. When using NBS in acetic acid to brominate a precursor, a temperature of 80°C has been found effective. The optimal temperature can therefore vary significantly based on the specific substrate and brominating agent used.

Solvent: The choice of solvent influences reaction rates and selectivity. Acetic acid is a common solvent for direct bromination with Br₂. Polar aprotic solvents like DMSO have been used in related heterocyclic syntheses to enhance reaction rates, particularly under reflux conditions. For reactions involving cyclization, solvents are chosen based on the specific mechanism; for instance, ethyl acetate is used for oxidative cyclization with bromine, while ethanol is often employed for condensation reactions. rsc.orgresearchgate.net In some optimized procedures for synthesizing thiazole derivatives, ethyl acetate was found to be superior to other solvents like THF, acetonitrile, and dichloroethane, leading to significantly higher yields. helsinki.fi

Time: The duration of the reaction must be sufficient to ensure complete conversion without promoting the degradation of the product. For the bromination of 3-phenylisothiazole at low temperatures, a short reaction time of 30–45 minutes is optimal. In contrast, syntheses involving NBS may require several hours, such as 6 to 12 hours, to reach completion. Reflux times in condensation reactions are also carefully optimized, often falling within the 4 to 6-hour range.

The following table presents examples of optimized reaction parameters for the synthesis of isothiazole and thiazole derivatives.

Table 2: Optimization of Reaction Parameters for Synthesis of Isothiazole Analogs

| Reaction Type | Substrate | Optimal Temperature | Optimal Solvent | Optimal Time | Reference |

|---|---|---|---|---|---|

| Bromination | 3-Phenylisothiazole | ≤10°C | Acetic Acid | 30-45 minutes | |

| Bromination | Benzo[d]isothiazol-3-amine | 0–5°C | Dichloromethane | 6-12 hours | |

| Bromination with NBS | Benzo[d]isothiazol-3-amine | 80°C | Acetic Acid | 6 hours | |

| Oxidative Cyclization | p-Methoxybenzylthio-picolinonitrile derivative | 80°C | Ethyl Acetate | 4 hours | rsc.org |

| Three-component reaction | Isatin, thiosemicarbazide, ω-bromoacetophenone | Reflux | Ethanol | 45 minutes | rsc.org |

Mechanistic Pathways of Bromination and Cyclization

The formation of this compound and its derivatives can proceed through several mechanistic pathways, primarily depending on whether the synthesis involves direct bromination of an existing ring or a cyclization reaction.

The direct bromination of 3-methylisothiazole or its analogs, such as 3-phenylisothiazole, typically follows an electrophilic aromatic substitution (EAS) mechanism. In this process, the bromine molecule (Br₂) is polarized by the solvent (e.g., acetic acid), creating an electrophilic bromine species (Br⁺). The isothiazole ring, being an electron-rich heterocycle, acts as a nucleophile and attacks the electrophilic bromine. The attack preferentially occurs at the C4 position, which is activated by the ring's heteroatoms. A subsequent deprotonation step restores the aromaticity of the isothiazole ring, yielding the 4-bromo substituted product.

For syntheses involving ring closure, the mechanisms are more complex. One proposed pathway for the formation of a fused isothiazole system involves an ionic mechanism . rsc.org This process begins with the reaction of a sulfur-containing precursor with bromine, leading to the formation of an intermediate with a reactive S-Br bond. This is followed by the activation of a nearby nitrile group, which is then attacked by a bromide ion. The resulting imine species undergoes an intramolecular cyclization via nucleophilic attack of the sulfur atom onto the imine carbon. The final step is the elimination of hydrogen bromide (HBr), which furnishes the aromatic isothiazole ring. rsc.org Experiments using radical traps like TEMPO have shown that this type of oxidative cyclization does not proceed through a radical pathway. rsc.org

Another described mechanism involves the cyclization of a thioamide precursor. In this pathway, bromination occurs first at the α-position of a thione. This is followed by a cyclization step, which can be promoted by an oxidant like iodine, to form the stable isothiazole ring.

Reactivity and Chemical Transformations of 4 Bromo 3 Methylisothiazole

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. In these reactions, an electrophile attacks the electron-rich π-system of the aromatic ring, leading to the substitution of a hydrogen atom. The feasibility and outcome of such reactions on the 4-bromo-3-methylisothiazole ring are governed by the electronic properties of the isothiazole (B42339) nucleus and the directing effects of the existing methyl and bromo substituents.

The regioselectivity of electrophilic aromatic substitution on a substituted aromatic ring is dictated by the electronic nature of the substituents already present. These substituents can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions (ortho, meta, or para).

In this compound, the ring has two substituents and only one available position for substitution, C5. The directing effects of the existing groups are as follows:

Methyl Group (at C3): The methyl group is an activating group due to its positive inductive effect (+I), which donates electron density to the ring. It is an ortho, para-director. The C5 position is para to the methyl group.

Bromo Group (at C4): Halogens like bromine are deactivating groups due to their strong negative inductive effect (-I), which withdraws electron density from the ring. However, they are ortho, para-directors because of a competing positive resonance effect (+R) where their lone pairs can delocalize into the ring, stabilizing the cationic intermediate (arenium ion) formed during ortho or para attack. The C5 position is ortho to the bromo group.

Both substituents direct incoming electrophiles to the C5 position. However, the isothiazole ring itself is generally considered electron-deficient compared to benzene, which deactivates it towards electrophilic attack. The combination of an activating methyl group and a deactivating bromo group, along with the inherent reactivity of the ring, makes the prediction of reactivity complex. Computational methods like RegioSQM, which calculate proton affinities to predict the most nucleophilic centers, are often used for such heteroaromatic systems. nih.govcmu.edu For this compound, the C5 position is the only site available for further substitution, and it is the position favored by the directing effects of both existing substituents.

Further bromination of this compound would be an example of electrophilic aromatic substitution. Based on the directing effects discussed, the reaction is predicted to occur at the C5 position, yielding 4,5-dibromo-3-methylisothiazole.

The reaction mechanism follows the general pathway for electrophilic aromatic bromination. guidechem.com A Lewis acid catalyst, such as FeBr₃, polarizes the Br₂ molecule, generating a potent electrophile (Br⁺). The π-system of the isothiazole ring attacks this electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. In the final step, a base removes the proton from the C5 position, restoring the aromaticity of the ring and forming the dibrominated product.

While this reaction is mechanistically plausible, it is expected to be challenging. The presence of the deactivating bromo group at C4 and the electron-deficient nature of the isothiazole ring would likely require forcing reaction conditions. Analogous studies on related heterocycles, such as thiazoles, have demonstrated that sequential bromination at available ring positions is a viable, albeit sometimes difficult, synthetic strategy. nih.gov

Nucleophilic Substitution Reactions

The presence of the bromine atom on the electron-deficient isothiazole ring makes the C4 position susceptible to attack by nucleophiles. This reactivity is a cornerstone of the synthetic utility of this compound, allowing for the introduction of a wide variety of functional groups.

This compound can undergo nucleophilic aromatic substitution (SNAr) reactions where the bromide ion acts as a leaving group. The electron-withdrawing nature of the heterocyclic ring helps to stabilize the negative charge in the intermediate Meisenheimer complex, facilitating the reaction.

Amines: Reaction with primary or secondary amines, often in the presence of a base and sometimes with heat or in a dipolar aprotic solvent, can yield 4-amino-3-methylisothiazole derivatives.

Thiols: Thiolates (RS⁻), generated from thiols and a base, are excellent nucleophiles and can displace the bromine atom to form 4-alkylthio- or 4-arylthio-3-methylisothiazoles.

Alkoxides: Alkoxides (RO⁻) can react to form 4-alkoxy-3-methylisothiazole ethers.

These transformations are well-documented for other halogenated isothiazoles and related heterocycles. For instance, 4,5-dichloro-3-trichloromethylisothiazole reacts selectively with amines like piperidine (B6355638) and morpholine (B109124) to replace the chlorine atom at the C5 position, demonstrating the susceptibility of the isothiazole ring to SNAr reactions. libretexts.org

Interactive Data Table: Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Class |

| Amine | Piperidine | 4-(Piperidin-1-yl)-3-methylisothiazole |

| Thiol | Sodium thiophenoxide | 3-Methyl-4-(phenylthio)isothiazole |

| Alkoxide | Sodium methoxide | 4-Methoxy-3-methylisothiazole |

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, transforming the molecule from an electrophile into a potent nucleophile. This "umpolung" or reversal of polarity is typically achieved through reaction with active metals or via halogen-metal exchange.

Grignard Reagent Formation: Treatment of this compound with magnesium metal (Mg) in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), is expected to produce the corresponding Grignard reagent, (3-methylisothiazol-4-yl)magnesium bromide. adichemistry.comwikipedia.org The use of highly activated magnesium (Rieke magnesium) can facilitate this reaction, even at low temperatures. cmu.edu This Grignard reagent can then be used to react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to form new carbon-carbon bonds.

Organolithium Reagent Formation: Halogen-lithium exchange provides an alternative route to a nucleophilic isothiazole species. Reacting this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), typically at low temperatures (-78 °C), can rapidly form 3-methylisothiazol-4-yllithium. cdnsciencepub.com This organolithium reagent is highly reactive and can be used similarly to the Grignard reagent. It should be noted that lithiation of isothiazoles can sometimes be complicated by nucleophilic attack at the ring sulfur, potentially leading to ring cleavage. cdnsciencepub.com

These organometallic intermediates are not typically isolated but are generated in situ and used immediately in subsequent reactions, including the cross-coupling reactions discussed below.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations. The C-Br bond at the C4 position readily participates in the oxidative addition step of the catalytic cycle, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Interactive Data Table: Common Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki Coupling | Organoboron reagent (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | 4-Aryl-3-methylisothiazole |

| Stille Coupling | Organotin reagent (e.g., Ar-SnBu₃) | Pd(PPh₃)₄ | 4-Aryl-3-methylisothiazole |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ + Ligand + Base | 3-Methyl-4-vinylisothiazole derivative |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂ + CuI + Base | 3-Methyl-4-alkynylisothiazole |

| Buchwald-Hartwig Amination | Amine (e.g., Aniline) | Pd₂(dba)₃ + Ligand + Base (e.g., NaOt-Bu) | 4-Amino-3-methylisothiazole derivative |

Suzuki-Miyaura Coupling: This reaction pairs the bromo-isothiazole with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This is one of the most widely used methods for creating biaryl or vinyl-aryl linkages.

Stille Coupling: In the Stille reaction, an organotin reagent is coupled with the bromo-isothiazole, catalyzed by palladium. organic-chemistry.orgnih.gov This method is known for its tolerance of a wide variety of functional groups.

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene, leading to the formation of substituted vinylisothiazoles. organic-chemistry.orgnih.gov

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the bromo-isothiazole with a terminal alkyne. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. researchgate.netorganic-chemistry.org This method is invaluable for synthesizing aryl-alkyne structures.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms a C-N bond between this compound and a primary or secondary amine. wikipedia.org It is a highly versatile and widely used alternative to classical SNAr reactions for the synthesis of arylamines, especially with less reactive amines. acsgcipr.org Studies on other five-membered heterocyclic bromides have shown this to be a highly effective transformation. nih.gov

Oxidation and Reduction Reactions

The sulfur atom in the isothiazole ring is in a relatively low oxidation state and can be oxidized to form a sulfoxide (B87167) (S=O) or a sulfone (SO₂). These transformations significantly alter the electronic properties and chemical reactivity of the isothiazole ring. The oxidation of sulfides to sulfoxides is a common reaction, but selective oxidation without proceeding to the sulfone can be challenging and often requires careful control of the oxidant stoichiometry and reaction conditions.

Common oxidizing agents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂). The use of one equivalent of the oxidant typically favors the formation of the sulfoxide, whereas an excess of the oxidant under more forcing conditions will lead to the corresponding sulfone. The resulting isothiazole 1-oxides or 1,1-dioxides are themselves reactive species.

Table 6: Representative Oxidation of this compound The following table illustrates potential transformations. Specific yields and conditions are dependent on optimized experimental parameters.

| Entry | Oxidizing Agent | Equivalents | Expected Major Product |

| 1 | m-CPBA | ~1.0 | This compound 1-oxide |

| 2 | m-CPBA | >2.0 | This compound 1,1-dioxide |

| 3 | H₂O₂ / Acetic Acid | ~1.0 | This compound 1-oxide |

| 4 | H₂O₂ / Acetic Acid | >2.0 | This compound 1,1-dioxide |

Reduction of the Isothiazole Ring to Dihydroisothiazoles

The reduction of the aromatic isothiazole ring to its partially saturated dihydroisothiazole (B14293150) (also known as isothiazoline) counterpart is a transformation that is not commonly achieved through direct catalytic hydrogenation or with standard reducing agents like sodium borohydride (B1222165). The aromatic stability of the isothiazole ring makes it resistant to such reductions under typical conditions.

While direct reduction methods for this compound are not well-documented in the literature, the synthesis of dihydroisothiazoles is often accomplished through cyclization strategies. These methods typically involve the construction of the dihydroisothiazole ring from acyclic precursors rather than the reduction of a pre-existing aromatic isothiazole. For instance, the reaction of appropriate thioamides with α-haloketones or α-haloaldehydes represents a classical approach to thiazoline (B8809763) synthesis, a related heterocyclic system.

Research into the reduction of thiazolium salts with sodium borohydride has shown that the initial attack of the hydride occurs at the electron-deficient C2 position, leading to a dihydro-derivative (a thiazoline). However, isothiazoles lack the positive charge of isothiazolium salts, which significantly reduces their susceptibility to hydride attack. Therefore, the direct conversion of this compound to 4-Bromo-3-methyl-4,5-dihydroisothiazole or other isomeric dihydroisothiazoles via simple reduction remains a synthetic challenge.

Side-Chain Functionalization and Derivatization

The methyl group at the 3-position of this compound serves as a handle for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the synthesis of a range of derivatives.

Reactions involving the Methyl Group

The methyl group of this compound can undergo free-radical halogenation, a common strategy for the functionalization of alkyl-substituted aromatic and heteroaromatic compounds. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, is a well-established method for the selective bromination of benzylic and allylic positions. wisdomlib.org This reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a stabilized isothiazol-3-ylmethyl radical. This radical then reacts with another molecule of NBS to afford the brominated product and a succinimidyl radical, which continues the chain reaction.

This side-chain bromination yields 4-bromo-3-(bromomethyl)isothiazole, a versatile intermediate for further nucleophilic substitution reactions.

Table 1: Free-Radical Bromination of this compound

| Reactant | Reagent | Initiator | Solvent | Product |

| This compound | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon tetrachloride | 4-Bromo-3-(bromomethyl)isothiazole |

Formation of Carboxylic Acid Derivatives

The oxidation of the methyl group in this compound to a carboxylic acid provides 4-Bromo-3-isothiazolecarboxylic acid, a valuable building block for the synthesis of amides and esters. Strong oxidizing agents are typically required for this transformation. While specific studies on the oxidation of this compound are limited, the oxidation of methyl groups on other heterocyclic rings is a well-known transformation.

Reagents such as potassium permanganate (B83412) (KMnO4) under basic or acidic conditions, or chromium trioxide (CrO3), are commonly employed for the oxidation of alkyl side chains on aromatic rings to carboxylic acids. The reaction with potassium permanganate generally involves heating the substrate in an aqueous solution of the reagent. The reaction proceeds through a series of oxidative steps, ultimately leading to the formation of the carboxylate, which is then protonated upon acidic workup.

Table 2: Potential Conditions for the Oxidation of this compound

| Reactant | Reagent | Conditions | Product |

| This compound | Potassium Permanganate (KMnO4) | Heat, Aqueous NaOH or H2SO4 | 4-Bromo-3-isothiazolecarboxylic acid |

It is important to note that the reaction conditions must be carefully controlled to avoid degradation of the isothiazole ring, which can be sensitive to strong oxidizing agents and harsh reaction conditions.

Formation of Amines

The synthesis of (4-Bromoisothiazol-3-yl)methanamine from this compound can be achieved via a two-step sequence involving the initial bromination of the methyl group followed by amination of the resulting 4-bromo-3-(bromomethyl)isothiazole.

A common method for the conversion of an alkyl halide to a primary amine is the Gabriel synthesis. wikipedia.orgnrochemistry.comchemistrysteps.commasterorganicchemistry.comthermofisher.cn This method involves the reaction of the alkyl halide with potassium phthalimide (B116566) to form an N-alkylphthalimide. The phthalimide group serves as a protected form of a primary amine, preventing over-alkylation. Subsequent cleavage of the phthalimide group, typically by reaction with hydrazine (B178648) (the Ing-Manske procedure), liberates the desired primary amine. wikipedia.org

Table 3: Synthesis of (4-Bromoisothiazol-3-yl)methanamine via Gabriel Synthesis

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 4-Bromo-3-(bromomethyl)isothiazole | Potassium Phthalimide | N-((4-Bromoisothiazol-3-yl)methyl)phthalimide |

| 2 | N-((4-Bromoisothiazol-3-yl)methyl)phthalimide | Hydrazine (N2H4) | (4-Bromoisothiazol-3-yl)methanamine |

This method provides a reliable route to the primary amine derivative, which can then be used in further synthetic transformations.

Aldehyde Formation

The conversion of the methyl group of this compound to an aldehyde, 4-Bromo-3-isothiazolecarboxaldehyde, requires a controlled, partial oxidation. A common route to achieve this transformation is through the intermediate 4-bromo-3-(bromomethyl)isothiazole. Several methods exist for the conversion of benzylic-type halides to aldehydes.

One such method is the Sommelet reaction, which involves the reaction of a benzyl (B1604629) halide with hexamine to form a quaternary ammonium (B1175870) salt. wikipedia.org Upon heating in aqueous solution, this salt hydrolyzes to yield the corresponding aldehyde. wikipedia.org This reaction is particularly useful for the synthesis of aromatic and heteroaromatic aldehydes.

Another approach is the Hass-Bender oxidation, which utilizes the sodium salt of 2-nitropropane (B154153) to convert benzyl halides to aldehydes. While effective, this method involves the use of a nitroalkane.

Given the availability of 4-bromo-3-(bromomethyl)isothiazole, the Sommelet reaction presents a plausible and established method for the synthesis of 4-Bromo-3-isothiazolecarboxaldehyde.

Table 4: Potential Synthesis of 4-Bromo-3-isothiazolecarboxaldehyde via the Sommelet Reaction

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 4-Bromo-3-(bromomethyl)isothiazole | Hexamine | Quaternary ammonium salt |

| 2 | Quaternary ammonium salt | Water, Heat | 4-Bromo-3-isothiazolecarboxaldehyde |

Biological Activity and Pharmaceutical Relevance of 4 Bromo 3 Methylisothiazole Derivatives

Antimicrobial Properties

The functionalized isothiazole (B42339) nucleus is a cornerstone in the development of novel antimicrobial agents. The incorporation of various substituents allows for the fine-tuning of activity against a range of bacterial, fungal, and viral pathogens.

Derivatives of the broader thiazole (B1198619) family have demonstrated significant potential as antibacterial agents. Studies show that these compounds can be effective against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. For instance, certain thiazole-quinolinium derivatives have shown potent, broad-spectrum activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and a drug-resistant E. coli strain, with Minimum Inhibitory Concentration (MIC) values ranging from 1–32 μg/mL. nih.gov Some of these analogues were found to be 100 times more potent against MRSA strains than methicillin. nih.gov

The structure-activity relationship (SAR) of these compounds is critical, with specific substitutions significantly enhancing antibacterial action. For example, the presence of a bromo group at the 7th position of a benzothiazole (B30560) ring was found to enhance antibacterial activity against S. aureus, Bacillus subtilis, and E. coli. nih.gov Similarly, modifications on thiazolidinone derivatives of benzothiazole, such as the inclusion of 2,3-dichloro or 2,4-dichloro phenyl moieties, amplified their antibacterial effects. nih.gov Other research has identified thiazole derivatives with potent activity against pathogens like Pseudomonas aeruginosa and Staphylococcus pyogenes. biointerfaceresearch.com

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Thiazole-Quinolinium Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 1–32 μg/mL | nih.gov |

| Thiazolidin-4-one Derivatives of Benzothiazole | Pseudomonas aeruginosa, Escherichia coli | 0.09–0.18 mg/mL | nih.gov |

| Benzothiazolyl-thiazolidin-4-one | Pseudomonas aeruginosa (resistant strain) | 0.06 mg/mL | researchgate.net |

The isothiazole and thiazole scaffolds are also prominent in the search for new antifungal agents. Research has shown that derivatives can exhibit potent activity against various fungal pathogens, including Candida albicans. A study on novel thiazole derivatives demonstrated a very strong antifungal effect against clinical isolates of C. albicans, with MIC values as low as 0.008–7.81 µg/mL. nih.gov The most active of these compounds had MIC₅₀ and MIC₉₀ values of 0.12 µg/mL and 0.24–0.48 µg/mL, respectively. nih.gov

Furthermore, isothiazole-thiazole derivatives have been designed and synthesized, showing excellent activity against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans. researchgate.net Some thiazole compounds have also been shown to inhibit the formation of biofilms, a critical factor in the pathogenicity of C. albicans, and to suppress the development of hyphae, which are essential for tissue invasion. nih.gov

| Compound Type | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Novel Thiazole Derivatives | Candida albicans | 0.008–7.81 µg/mL | nih.gov |

| Isothiazole-Thiazole Derivative (6u) | Pseudoperonospora cubensis | EC₅₀ = 0.046 mg/L | researchgate.net |

| Isothiazole-Thiazole Derivative (6u) | Phytophthora infestans | EC₅₀ = 0.20 mg/L | researchgate.net |

Isothiazole and its related thiazole derivatives have emerged as a promising class of antiviral agents. nih.gov Studies have investigated their efficacy against a range of viruses. For example, four specific isothiazole derivatives demonstrated remarkable viral inhibition against poliovirus type 1. nih.gov These compounds were suggested to interfere with the early events of viral replication, reducing poliovirus RNA synthesis. nih.gov

Other research has highlighted the broad-spectrum potential of these heterocyclic compounds. Aminothiazole derivatives have shown significant antiviral activity against the influenza A virus strain PR8, with effects comparable to established drugs like oseltamivir (B103847) and amantadine. researchgate.netmdpi.com The versatility of the thiazole scaffold allows for its incorporation into molecules that can inhibit various viruses, including coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency viruses (HIV). nih.govmdpi.com

The mechanisms by which isothiazole and thiazole derivatives exert their antimicrobial effects are varied. One identified pathway involves the inhibition of crucial cellular processes. For instance, certain thiazole-quinolinium derivatives are believed to exert their antibacterial effect by targeting the FtsZ protein. nih.gov This protein is essential for bacterial cell division, and its inhibition disrupts the formation of the Z-ring, a critical step in cytokinesis. nih.gov

Another proposed mechanism for a class of benzothiazolyl-thiazolidin-4-one derivatives is the inhibition of LD-carboxypeptidase. researchgate.net In the context of antiviral activity, some isothiazole derivatives have been shown to inhibit viral replication by interfering with viral RNA synthesis. nih.gov

Anti-inflammatory Potential

Beyond their antimicrobial properties, derivatives containing the thiazole core structure have been investigated for their significant anti-inflammatory activities. researchgate.net Inflammation is a complex biological response involving various signaling pathways and enzymes, many of which can be modulated by these compounds.

Thiazole derivatives have been shown to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net These enzymes are central to the arachidonic acid pathway, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. researchgate.netresearchgate.net

Specific imidazothiazole-thiazolidinone hybrids have demonstrated potent in vivo anti-inflammatory activity. nih.gov One compound with a bromo-substituted phenyl ring attached to the thiazolidinone moiety showed 80.17% inhibition in a carrageenan-induced paw edema model, which was comparable to the standard drug diclofenac. nih.gov Other studies have identified pyrimidinylimidazo[2,1-b]thiazole derivatives as inhibitors of p38α, a key kinase that regulates the production of pro-inflammatory mediators. nih.gov This inhibition leads to a reduction in inflammatory cytokines and prostaglandin (B15479496) E2 (PGE2). nih.gov Furthermore, some pyridazinone derivatives have been developed as inhibitors of phosphodiesterase 4 (PDE4), a valuable target for managing inflammatory diseases. nih.gov

| Compound Type | Target/Model | Activity (IC₅₀ / % Inhibition) | Reference |

|---|---|---|---|

| Imidazothiazole-thiazolidinone hybrid (4c) | Carrageenan-induced paw edema | 80.17% inhibition | nih.gov |

| Pyrimidinylimidazo[2,1-b]thiazole derivative (24g) | p38α kinase | IC₅₀ = 0.68 µM | nih.gov |

| Pyridazinone derivative (4ba) | PDE4B | IC₅₀ = 251 nM | nih.gov |

Modulation of Cytokine Production

The immune-modulating effects of isothiazole derivatives, including their ability to alter cytokine production, are an area of active investigation. Cytokines are crucial signaling proteins that regulate inflammatory and immune responses. Dysregulation of cytokine production is implicated in numerous diseases, making molecules that can modulate their levels potential therapeutic agents.

Anticancer and Cytotoxic Activities

Derivatives of isothiazole and the broader thiazole family have attracted considerable attention for their potential as anticancer agents. nih.gov Their mechanisms of action are diverse and include the induction of programmed cell death (apoptosis), interference with the cell cycle, and inhibition of key enzymes involved in cancer progression.

Apoptosis is a natural and controlled process of cell death that is often dysregulated in cancer cells. The ability to induce apoptosis in malignant cells is a key characteristic of many effective anticancer drugs. Several studies have highlighted the pro-apoptotic potential of thiazole derivatives in various cancer cell lines.

One study investigated a novel series of thiazole derivatives and found that compound 4c (2-[2-[4-Hydroxy-3-(4-methoxybenzylidene)hydrazinyl]-thiazole-4[5H]-one) was a potent inducer of apoptosis in MCF-7 breast cancer cells. mdpi.com Treatment with this compound led to a significant increase in both early and late apoptotic cell populations. mdpi.com Specifically, early apoptosis increased from 0.51% in untreated cells to 22.39% in treated cells, while late apoptosis increased from 0.29% to 9.51%. mdpi.com

| Apoptosis Stage | Untreated MCF-7 Cells (%) | MCF-7 Cells Treated with Compound 4c (%) | Fold Increase |

| Early Apoptosis | 0.51 | 22.39 | 43.9 |

| Late Apoptosis | 0.29 | 9.51 | 32.8 |

| Necrosis | 1.22 | 5.46 | 4.5 |

Similarly, research on 4-methylthiazole (B1212942) demonstrated its effectiveness in inducing apoptosis in HL-60 leukemia cells. This was evidenced by the disruption of the mitochondrial membrane potential, activation of caspase-3, and the release of cytochrome c, which are all key events in the apoptotic cascade. researchgate.netksbu.edu.tr Further studies on K562 leukemia cells also confirmed that 4-methylthiazole induces apoptosis through the activation of Caspase-3 and the release of Cytochrome-C. doi.org Another 1,3-thiazole analogue, compound 4 , was also shown to trigger apoptosis and necrosis in MCF-7 cells. mdpi.com

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer is often characterized by the loss of this control, leading to unchecked cell division. Molecules that can interfere with the cell cycle, for example by causing cell cycle arrest, are valuable in oncology. Core components of this regulatory machinery include cyclin-dependent kinases (CDKs), cyclins, and cyclin-dependent kinase inhibitors (CKIs). nih.gov

Thiazole derivatives have been shown to modulate the cell cycle in cancer cells. For instance, the thiazole derivative 4c was found to induce cell cycle arrest at the G1/S phase in MCF-7 cancer cells. This was accompanied by an increase in the accumulation of cells in the pre-G1 phase, from 2.02% in untreated cells to 37.36% in treated cells, which is indicative of apoptosis. mdpi.com In another study, 4-methylthiazole was observed to cause an accumulation of K562 leukemia cells in the S-phase and a mitotic blockade, thereby impairing their proliferation. doi.org The vitamin D3 analogue, EB1089, which also contains a heterocyclic system, has been shown to up-regulate p21 and p27, leading to the inactivation of Cdk2 and a G1 block in the cell cycle of breast cancer cells. nih.gov

Targeting enzymes that are crucial for cancer cell metabolism and survival is a well-established anticancer strategy. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in glycolysis, a metabolic pathway that is often upregulated in cancer cells (the Warburg effect). nih.gov Beyond its metabolic role, GAPDH is also involved in non-metabolic processes like apoptosis. wikipedia.org

While direct studies on 4-bromo-3-methylisothiazole derivatives as GAPDH inhibitors are limited, research on structurally related compounds highlights the potential for this class of molecules to target GAPDH. For example, a series of 3-bromo-isoxazoline derivatives have been investigated as inhibitors of human GAPDH. nih.gov These compounds were shown to have an antiproliferative effect on pancreatic ductal adenocarcinoma cells by inhibiting GAPDH, which in turn triggered autophagy and apoptotic cell death. nih.gov The inhibition of GAPDH can lead to an increase in the concentration of its substrate, glyceraldehyde 3-phosphate, which can have further downstream effects on cellular metabolism. msu.ru The highly reactive cysteine residue (Cys150) in the active site of GAPDH is a common target for inhibitors. nih.gov

DNA topoisomerases are essential enzymes that regulate the topology of DNA during processes like replication and transcription, making them important targets for anticancer drugs. nih.gov Inhibitors of these enzymes can be classified as poisons, which stabilize the enzyme-DNA cleavage complex, or catalytic inhibitors, which block the enzyme's activity. esisresearch.org

Derivatives of thiazole and related heterocyclic systems have been identified as inhibitors of DNA topoisomerases. For example, a series of thiazole-based stilbene (B7821643) analogs were designed and evaluated for their DNA topoisomerase IB (Top1) inhibitory activity, with some compounds showing potency comparable to the known inhibitor camptothecin. nih.gov In another study, benzothiazole derivatives were found to act as human DNA topoisomerase IIα inhibitors. esisresearch.orgresearchgate.net One of the most effective compounds, BM3 (3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate), was identified as a strong catalytic inhibitor with an IC50 value of 39 nM. esisresearch.orgresearchgate.net Mechanistic studies suggested that this compound interacts directly with the enzyme rather than intercalating with DNA. esisresearch.orgnih.gov

Other Pharmacological Activities

Beyond their anticancer properties, derivatives of isothiazole and thiazole have been explored for a variety of other pharmacological applications. The versatility of the thiazole ring allows for the development of compounds with diverse biological activities. nih.govglobalresearchonline.net

Anti-inflammatory Activity: Several isothiazole derivatives have demonstrated significant anti-inflammatory properties. medwinpublishers.comresearchgate.net For instance, derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid have been reported to exhibit noteworthy anti-inflammatory action. medwinpublishers.com Specifically, 5-benzoylamino-N-(4-ethoxyphenyl)-3-methyl-4-isothiazolecarboxamide showed significant anti-inflammatory activity in animal models. medwinpublishers.com Furthermore, certain amides of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid revealed significant anti-inflammatory effects in carrageenan-induced edema tests. nih.gov The anti-inflammatory mechanisms of thiazole derivatives are thought to involve the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net

Analgesic Activity: The thiazole scaffold has also been incorporated into molecules with pain-relieving properties. researchgate.netresearchgate.net Studies on novel pyrimidine/thiazole hybrids have identified compounds with potent analgesic and anti-inflammatory activities. nih.gov These compounds were designed as dual inhibitors of COX-2 and soluble epoxide hydrolase (sEH). nih.gov

Antimicrobial Activity: The thiazole ring is a core component of many compounds with antimicrobial properties. nih.govmdpi.com Thiazole derivatives have been synthesized and tested against a range of bacterial and fungal strains. mersin.edu.tr For example, novel benzothiazole derivatives have shown antimicrobial activity against various bacterial strains, with their efficacy influenced by the nature of the substituents on the phenyl ring. researchgate.net The broad-spectrum antimicrobial potential of thiazole-containing compounds continues to be an active area of research. nih.gov

Antihypertensive Properties

Thiazole derivatives, the structural class to which this compound belongs, have been investigated for their potential to lower blood pressure. Research has shown that certain thiazole derivatives exhibit significant antihypertensive and α-blocking activity. researchgate.net For instance, a series of thiazole derivatives synthesized from thiosemicarbazones and 2-bromo-1-(5-methyl-l-phenyl-1H-pyrazol-4-yl)ethanone were found to possess good antihypertensive properties with low toxicity when compared to the standard drug Minoxidil. researchgate.net The mechanism of action for some related compounds involves the modulation of the renin-angiotensin system. For example, a thiomorpholine (B91149) derivative, 4-tert-buthyl-2,6-bis(thiomorpholine-4-ilmethyl)phenol (TBTIF), was shown to diminish blood pressure in spontaneously hypertensive rats by reducing vasoconstriction induced by angiotensin I and angiotensin II. nih.gov This effect was linked to a decrease in the mRNA of angiotensin-converting enzyme (ACE) and an increase in the mRNA of ACE2. nih.gov

Antioxidant Activity

Derivatives of this compound have demonstrated notable antioxidant capabilities. The antioxidant potential of these compounds is often evaluated by their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

A study on 4-thiomethyl-functionalised 1,3-thiazoles, synthesized from 4-bromomethyl-substituted thiazolium salts, showed a high level of DPPH radical inhibition, with absorption levels in the 70-98% range. researchgate.netresearchgate.net For the most active derivatives in this study, the IC50 values, which represent the concentration required to scavenge 50% of the free radicals, were determined to be in the range of 191-417 µM. researchgate.netresearchgate.net While these compounds showed significant radical scavenging activity, their potency was less than the reference antioxidant, ascorbic acid (IC50 value of 29 µM). researchgate.net

Similarly, certain 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, such as Ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate and its acid hydrazide derivative, displayed weak radical scavenging activity against DPPH radicals. nih.gov Further research into methylated and acetylated bromophenol derivatives, which share some structural similarities, has also highlighted their potential to ameliorate oxidative damage and ROS generation. nih.gov

| Compound Series | Assay | Activity Range | Reference |

|---|---|---|---|

| 4-Thiomethyl-functionalised 1,3-thiazoles | DPPH Radical Inhibition | 70-98% | researchgate.netresearchgate.net |

| Most active 4-thiomethyl-functionalised derivatives | DPPH IC50 | 191-417 µM | researchgate.netresearchgate.net |

| Ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate | DPPH Radical Scavenging | Weak | nih.gov |

| Acid hydrazide of the above compound | DPPH Radical Scavenging | Weak | nih.gov |

Antidiabetic and Antihyperglycemic Potential

The thiazole nucleus is a key structural component in several established antidiabetic drugs, such as pioglitazone (B448) and rosiglitazone, highlighting the therapeutic potential of this heterocyclic system in managing diabetes mellitus. rjptonline.org Research into novel thiazole derivatives continues to yield promising candidates with antihyperglycemic properties.

One study reported that a 2-(5-(1H– indol– 3-yl) – 3 – phenyl-1H – pyrazol–1-yl)-4-(4-bromo phenyl) thiazole derivative showed potent antihyperglycemic activity, with an IC50 value of 171.8 µg/mL for the inhibition of α-amylase and α-glucosidase enzymes, outperforming the standard drug acarbose. rjptonline.org Thiazolidinediones, which contain a thiazole-related core, have also been extensively studied. nih.govresearchgate.net Certain thiazolidinedione derivatives have demonstrated higher inhibitory potential against the α-amylase enzyme than acarbose. nih.gov For example, a pyrazolobenzothiazine derivative, (E)-4-Hydroxy-N′-(1-phenylethylamine)-2H-benzo[e] nih.govnih.govthiazine-3-carbohydrazide1,1-dioxide (S1), exhibited effective IC50 values for α-glucosidase (3.91 µM) and α-amylase (8.89 µM) and demonstrated a competitive type of inhibition for both enzymes. nih.gov In vivo studies in a mouse model showed that this compound lowered blood sugar levels and increased insulin (B600854) levels. nih.gov

| Compound | Target Enzyme(s) | IC50 Value | Reference |

|---|---|---|---|

| 2-(5-(1H– indol– 3-yl) – 3 – phenyl-1H – pyrazol–1-yl)-4-(4-bromo phenyl) thiazole | α-amylase and α-glucosidase | 171.8 µg/mL | rjptonline.org |

| Pyrazolobenzothiazine derivative (S1) | α-glucosidase | 3.91 µM | nih.gov |

| Pyrazolobenzothiazine derivative (S1) | α-amylase | 8.89 µM | nih.gov |

Anticonvulsant Properties

Thiazole derivatives have emerged as a promising class of compounds for the development of new anticonvulsant agents. Several studies have demonstrated their efficacy in animal models of seizures.